molecular formula C8H9ClO2 B3428404 2-(2-Chlorophenoxy)ethanol CAS No. 29533-21-9

2-(2-Chlorophenoxy)ethanol

Cat. No.: B3428404
CAS No.: 29533-21-9
M. Wt: 172.61 g/mol
InChI Key: FDQGMCQSIVZGHW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)ethanol (CAS 15480-00-9) is a chlorinated aromatic ether-alcohol with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . This compound features a phenoxy group substituted with a chlorine atom at the ortho position, which is linked via an ether bond to an ethanol moiety . Its structure grants it distinct physical properties, including a density of 1.257 g/mL at 25°C and a boiling point of 168-169 °C at 40 mm Hg . In scientific research, this compound serves as a versatile synthetic intermediate and building block for more complex organic molecules . Its reactivity, particularly in the ethoxy group, allows for further derivatization through reactions such as esterification and amidation . This makes it a valuable precursor in the development of pharmaceuticals and agrochemicals . Researchers also utilize this compound as a reagent in biochemical assays . Please handle with care; this product is labeled with Hazard Code Xn (Harmful) . For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGMCQSIVZGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67967-76-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1065897
Record name Ethanol, 2-(2-chlorophenoxy)-
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15480-00-9, 29533-21-9
Record name 2-(2-Chlorophenoxy)ethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanol, 2-(2-chlorophenoxy)-
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Record name Ethanol, 2-(2-chlorophenoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(2-chlorophenoxy)-
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Record name 2-(2-chlorophenoxy)ethanol
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Record name 2-(chlorophenoxy)ethanol
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Synthetic Methodologies and Reaction Engineering for 2 2 Chlorophenoxy Ethanol and Its Analogues

Established Synthetic Routes and Reaction Pathway Elucidation

Traditional synthesis of 2-(2-Chlorophenoxy)ethanol (B99853) primarily relies on well-established reaction mechanisms that are efficient and scalable. These methods involve the formation of an ether linkage between a phenolate (B1203915) and an ethanol (B145695) derivative.

Nucleophilic Aromatic Substitution Strategies (e.g., Phenol-Ethylene Chlorohydrin Reactions)

A cornerstone of this compound synthesis is the Williamson ether synthesis, a classic example of nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com This reaction involves a two-step process. First, 2-chlorophenol (B165306) is deprotonated by a base to form the more nucleophilic 2-chlorophenolate ion. Subsequently, this phenolate attacks an alkyl halide, such as 2-chloroethanol (B45725) (also known as ethylene (B1197577) chlorohydrin), in an SN2 reaction to form the desired ether and an inorganic salt. byjus.com

The general protocol involves reacting 2-chlorophenol with a base like sodium hydroxide (B78521) (NaOH) to generate the sodium 2-chlorophenolate. 2-Chloroethanol is then added, and the mixture is typically heated to facilitate the reaction. The reaction is versatile and widely used in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers. byjus.com

Etherification and Alkoxylation Protocols

Beyond the use of alkyl halides, etherification can also be accomplished using epoxides. One common industrial method for producing phenoxyethanols involves the reaction of a phenol (B47542) with ethylene oxide. This reaction proceeds via a nucleophilic attack of the phenolate ion on the epoxide ring, followed by protonation to yield the 2-phenoxyethanol (B1175444) derivative. This route is often conducted in an alkaline environment to facilitate the formation of the reactive phenolate. google.com

Alkoxylation, a broader class of reactions, encompasses these methods. The choice between using ethylene chlorohydrin or ethylene oxide can depend on factors such as process economics, safety considerations, and desired product purity. While the ethylene oxide route can be more direct, it requires careful handling due to the high reactivity and gaseous nature of ethylene oxide.

Base-Mediated Synthesis Techniques and Optimization

The choice and handling of the base are critical for optimizing the synthesis of this compound. Strong bases like sodium hydroxide (NaOH) or weaker bases like potassium carbonate (K2CO3) are commonly employed to deprotonate the phenol. thieme-connect.de The selection of the base can influence reaction rates and selectivity.

Recent studies have focused on developing milder and more selective base-mediated protocols. For instance, a simple and selective method for synthesizing various 2-aryloxyethanols, including the chlorinated analogue, uses K2CO3 as a promoter in methanol (B129727) at room temperature. thieme-connect.deresearchgate.net This approach demonstrates broad functional group tolerance and achieves moderate to excellent yields (60–99%) under mild conditions, avoiding the harsh temperatures and strong bases required in more traditional methods. thieme-connect.de

Optimization of these reactions involves several key parameters. Maintaining anhydrous conditions is crucial when using ethylene chlorohydrin to prevent its hydrolysis. Controlling the pH, typically between 9 and 10, is also important to balance the reactivity of the phenolate with the stability of the reagents. Furthermore, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to improve yields to as high as 85%.

Table 1: Comparison of Base-Mediated Synthetic Conditions for 2-Aryloxyethanols

Parameter Traditional Method (NaOH) Modern Method (K2CO3)
Base Sodium Hydroxide (NaOH) Potassium Carbonate (K2CO3)
Reactant 2-Chloroethanol or Ethylene Oxide 2-Chloroethanol
Temperature 60–110°C google.com Room Temperature thieme-connect.deresearchgate.net
Solvent Water, or no solvent google.com Methanol thieme-connect.deresearchgate.net
Yield ~80-98% (optimized) google.com 60–99% (for various analogues) thieme-connect.de
Key Features Established industrial process. Mild conditions, high selectivity, broad functional group tolerance. thieme-connect.de

Advanced Synthetic Approaches and Catalysis Investigations

In response to the growing demand for more sustainable and efficient chemical processes, advanced synthetic methodologies for producing this compound and its analogues are being explored. These include the application of green chemistry principles and the use of transition metal catalysts.

Green Chemistry Principles in Synthesis Design

A key focus of green chemistry is the use of less hazardous and more environmentally benign reagents. In the context of phenoxyethanol (B1677644) synthesis, reacting a phenol with ethylene carbonate in the presence of an alkaline catalyst is considered a greener approach. google.comunibo.it This method avoids the use of the more hazardous ethylene oxide and can be performed under solventless conditions. rsc.orgrsc.org

Heterogeneous catalysts, such as Na-mordenite zeolites, have been investigated for the reaction between phenol and ethylene carbonate. unibo.itrsc.org These catalysts offer advantages like easy separation from the reaction mixture and potential for recycling. google.comunibo.it Research has shown that with a Na-mordenite catalyst, it is possible to achieve high selectivity (82%) and yield (up to 97% after converting by-products) for 2-phenoxyethanol. rsc.orgresearchgate.net This demonstrates a promising avenue for a more sustainable industrial production process.

Transition Metal-Catalyzed Processes for Phenoxyethanol Formation

Transition metal catalysis offers powerful tools for forming C–O bonds, which are central to the synthesis of aryl ethers like this compound. Copper- and palladium-catalyzed reactions are at the forefront of this research.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, can effectively form aryl alkyl ethers from aryl halides and alcohols. organic-chemistry.orgresearchgate.net These reactions typically employ a copper(I) catalyst, a ligand such as 1,10-phenanthroline (B135089) or 8-hydroxyquinaldine, and a base. researchgate.netorganic-chemistry.org The conditions are often milder than traditional Williamson ether synthesis, and they can tolerate a wider variety of functional groups. organic-chemistry.org For instance, the coupling of aryl iodides with aliphatic alcohols can be achieved at 110°C using N,N-dimethylglycine as a ligand. organic-chemistry.org

Palladium-catalyzed C–O cross-coupling reactions, such as the Buchwald-Hartwig etherification, have also emerged as a highly versatile method. acs.orgresearchgate.net These reactions typically use a palladium catalyst with a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with alcohols. acs.org While highly effective, the application of palladium catalysis in industrial settings requires careful consideration of catalyst cost and removal from the final product. researchgate.net Recent developments have focused on creating more robust and efficient palladium catalyst systems for C–O bond formation, even replacing other synthetic methods in complex molecule synthesis. acs.orgnih.gov

Table 2: Overview of Advanced Catalytic Approaches

Catalytic System Reactants Catalyst/Ligand Example Key Advantages
Heterogeneous (Green) Phenol + Ethylene Carbonate Na-Mordenite rsc.orgrsc.org Solventless, recyclable catalyst, uses less hazardous reactant. rsc.org
Copper-Catalyzed Aryl Halide + Alcohol CuI / 1,10-Phenanthroline researchgate.net Milder conditions, good functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Palladium-Catalyzed Aryl Halide + Alcohol Pd₂(dba)₃ / Biaryl Phosphine Ligand organic-chemistry.org High versatility, applicable to complex syntheses. acs.orgresearchgate.net

Reaction Kinetics and Process Optimization Studies

A common synthetic route for this compound involves the nucleophilic substitution reaction between 2-chlorophenol and ethylene oxide in the presence of a base like sodium hydroxide. In industrial settings, this process is often optimized for high yield and purity through the use of continuous flow reactors and sophisticated purification methods .

Theoretical studies on the gas-phase bimolecular reactions of 2-chlorophenol (2-CP) provide insight into the kinetics and mechanisms that can lead to the formation of intermediates and byproducts. Using density functional theory (DFT), thermochemical and kinetic parameters for the formation pathways of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) from chlorinated phenols have been investigated. These studies reveal that the reaction pathways are largely insensitive to the degree and pattern of halogenation at meta- and para-positions researchgate.net. The kinetics of such reactions can be described by the Arrhenius formula, k(T) = A * e^(-Ea/RT), over a temperature range of 300 K to 1200 K researchgate.net.

Process optimization in related chemical productions often focuses on several key areas:

Feedstock Preparation: Ensuring the purity and optimal concentration of reactants like 2-chlorophenol.

Fermentation/Reaction Conditions: Precise control over temperature, pH, and catalyst concentration. For instance, in bioethanol production, increasing the thermal tolerance of yeast can significantly reduce fermentation time due to faster kinetics ethanolproducer.com.

Downstream Separation: Developing efficient methods to isolate the desired product from the reaction mixture and any byproducts ethanolproducer.com.

The table below summarizes key parameters and their impact on process optimization, drawing parallels from general ethanol production optimization.

ParameterOptimization GoalPotential ImpactReference
Temperature Operate at the highest possible temperatureMinimizes reaction time, may reduce bacterial contamination ethanolproducer.com
Reactant Purity Use high-purity 2-chlorophenol and ethylene oxideIncreases yield and purity of this compound, reduces side reactions
Catalyst Optimize base concentration (e.g., NaOH)Maximizes reaction rate while minimizing side reactions and catalyst waste
Reactor Type Utilize continuous flow reactorsAllows for large-scale, consistent production and better process control
Separation Method Employ advanced purification techniquesEnsures high quality of the final product

Synthesis of Structurally Modified Chlorophenoxyethanol Derivatives

The synthesis of positional isomers of chlorophenoxyethanol, such as 2-(4-chlorophenoxy)ethanol (B157507), allows for a comparative analysis of their physicochemical properties and reactivity. The synthesis of 2-(4-chlorophenoxy)ethanol typically follows a similar Williamson ether synthesis pathway as its ortho-substituted counterpart.

A common laboratory-scale synthesis involves the reaction of 4-chlorophenol (B41353) with a suitable two-carbon synthon, such as ethyl bromoacetate, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF). The resulting ester, ethyl-2-(4-chlorophenoxy)acetate, can then be reduced to the target alcohol, 2-(4-chlorophenoxy)ethanol who.int.

Reaction Scheme for 2-(4-Chlorophenoxy)acetate Synthesis: 4-Chloro-phenol + NaH + BrCH₂COOEt → Ethyl-2-(4-chlorophenoxy)acetate who.int

The crude product is often purified using column chromatography to achieve high purity who.int. Subsequent reduction of the ester yields the desired 2-(4-chlorophenoxy)ethanol. This isomer serves as a key intermediate in the synthesis of various biologically active molecules, including antifungal agents and other heterocyclic compounds who.intuomphysics.netnih.gov.

A comparative analysis of the positional isomers reveals differences in their properties, which can be attributed to the position of the chlorine atom on the phenyl ring.

PropertyThis compound (ortho-isomer)2-(4-Chlorophenoxy)ethanol (para-isomer)Reference
Chemical Formula C₈H₉ClO₂C₈H₉ClO₂ nih.gov
Molecular Weight 172.61 g/mol 172.61 g/mol nih.gov
Synthetic Utility Intermediate in the synthesis of pesticides and herbicides. Intermediate for antifungal agents; used in the synthesis of thiazole (B1198619) derivatives and triazoles. who.intuomphysics.netnih.gov
Physical Appearance Not specified in provided context.Not specified in provided context.
Key Reactions Undergoes reactions typical of phenols and alcohols.Used in multi-step synthesis to produce complex molecules like 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. uomphysics.net

Modification of the ethanolic side chain of chlorophenoxyethanol derivatives introduces new functional groups, leading to compounds with potentially altered chemical and biological properties. These modifications can be achieved through various synthetic strategies.

One approach involves using the hydroxyl group of the ethanol side chain as a handle for further reactions. For example, it can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile to introduce a wide range of functionalities.

Another strategy is to build the functionalized side chain from a different starting material. For instance, derivatives of 2-(4-chlorophenoxy)acetic acid can be used to introduce amide functionalities. In one study, 2-(4-chlorophenoxy)acetic acid was coupled with 4-(4-methylphenyl)thiazol-2-amine to yield 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, demonstrating the introduction of a complex amide group in place of the hydroxyl group uomphysics.net.

Enzymatic reactions also offer a powerful tool for side-chain functionalization. Lipases, for example, can catalyze enantioselective transesterification reactions on related structures, such as the hydrolysis of butyl 2-(4-chlorophenoxy)propionate. These biocatalytic methods can be performed in non-conventional media like ionic liquids to improve yield and selectivity mdpi.com.

The table below outlines different approaches to functionalize the ethanolic side chain.

Functionalization StrategyReagents/MethodResulting Functional GroupReference
Amide Coupling 2-(4-chlorophenoxy)acetic acid, coupling agents (e.g., TBTU), various aminesAmide (-CONH-R) uomphysics.net
Esterification Carboxylic acids, acid chlorides, or anhydrides with the hydroxyl groupEster (-COO-R)
Etherification Alkyl halides with the hydroxyl group under basic conditions (Williamson ether synthesis)Ether (-O-R)
Biocatalytic Transesterification Lipases, esters, in ionic liquids or organic solventsChiral esters or alcohols mdpi.com
Azide (B81097) Introduction Conversion of the alcohol to a leaving group, followed by substitution with an azide saltAzide (-N₃) scispace.com

The synthesis of analogues with diverse aryl and halogen substituents on the phenoxy ring is crucial for structure-activity relationship (SAR) studies. These modifications can significantly influence the electronic properties and steric profile of the molecule.

Halogen Substitution: The introduction of different or additional halogen atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination of aromatic compounds organic-chemistry.orgresearchgate.net. The choice of catalyst and reaction conditions can direct the substitution to specific positions (ortho, meta, para) on the aromatic ring. For example, palladium-catalyzed C-H bond halogenation using N-halosuccinimides can provide products that are complementary to those from traditional electrophilic substitutions organic-chemistry.org.

Aryl Substitution: Introducing new aryl groups often involves cross-coupling reactions. Methods like the Suzuki or Stille coupling, which utilize palladium catalysts, can form new carbon-carbon bonds between the halo-substituted phenoxy ring and an arylboronic acid or arylstannane, respectively. These methods are versatile and allow for the synthesis of a wide array of biaryl structures. Recent research has also explored iron-mediated cross-coupling reactions to introduce aryl groups onto complex scaffolds rsc.org.

The following table summarizes methods for creating diverse substitutions.

Substitution TypeMethodReagentsResulting StructureReference
Chlorination Electrophilic Aromatic SubstitutionN-Chlorosuccinimide (NCS), Lewis acids (e.g., BF₃-H₂O)Aryl chlorides organic-chemistry.org
Bromination Electrophilic Aromatic SubstitutionN-Bromosuccinimide (NBS)Aryl bromides researchgate.net
Iodination Electrophilic Aromatic SubstitutionN-Iodosuccinimide (NIS)Aryl iodides organic-chemistry.org
Arylation Palladium-Catalyzed Cross-CouplingArylboronic acids (Suzuki), Aryl halides, Pd catalyst (e.g., Pd(PPh₃)₄)Biaryl structures
Arylation Iron-Mediated Cross-CouplingGrignard reagents (Aryl-MgBr), Iron catalystAryl-substituted analogues rsc.org

These synthetic strategies enable the creation of a large library of chlorophenoxyethanol derivatives with varied substitution patterns, which is essential for developing compounds with tailored properties for various applications.

Environmental Research and Degradation Studies

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

The presence of a chromophoric chlorophenoxy group in 2-(2-Chlorophenoxy)ethanol (B99853) suggests its susceptibility to photochemical degradation.

UV-Induced Transformation and Reaction Kinetics

The photochemical degradation of chlorinated aromatic compounds is initiated by the absorption of UV radiation, leading to the excitation of the molecule and subsequent chemical reactions. For chlorophenols, direct photolysis is a significant degradation pathway in aqueous environments. The kinetics of this process are influenced by factors such as the pH of the solution and the presence of other substances that can act as photosensitizers or quenchers.

Identification of Photodegradation Products

The photodegradation of chlorophenoxy compounds can proceed through several pathways, including the cleavage of the ether bond, dechlorination, and hydroxylation of the aromatic ring. Based on studies of similar molecules, the primary photodegradation products of this compound are anticipated to be 2-chlorophenol (B165306) and ethylene (B1197577) glycol, resulting from the scission of the ether linkage. Further degradation of 2-chlorophenol can lead to the formation of hydroquinone, benzoquinone, and various chlorinated and non-chlorinated organic acids before eventual mineralization to carbon dioxide and water.

Biodegradation and Biotransformation Mechanisms in Environmental Matrices

The biodegradation of this compound is expected to be a key process in its environmental removal, drawing parallels from the extensive research on the microbial degradation of chlorophenoxy herbicides and related chlorinated compounds.

Microbial Degradation Pathways and Microorganism Identification

The microbial degradation of chlorophenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) is well-documented and often initiated by the enzymatic cleavage of the ether bond. This crucial first step is typically catalyzed by specific dioxygenase enzymes. A number of bacterial strains capable of degrading chlorophenoxy compounds have been isolated from soil and water, belonging to genera such as Pseudomonas, Alcaligenes, and Rhodococcus. nih.gov For instance, a pure culture of Pseudomonas cepacia has been shown to utilize 2,4,5-trichlorophenoxyacetic acid as its sole source of carbon and energy. researchgate.net

The degradation of the ethanol (B145695) portion of the molecule can be inferred from studies on 2-chloroethanol (B45725). The pathway for 2-chloroethanol degradation in Pseudomonas stutzeri involves oxidation to 2-chloroacetaldehyde, followed by conversion to chloroacetate, and finally dehalogenation to glycolate. nih.gov Therefore, a plausible microbial degradation pathway for this compound would involve an initial cleavage of the ether bond to yield 2-chlorophenol and ethylene glycol, both of which can be further metabolized by various microorganisms.

Table 1: Microorganisms Involved in the Degradation of Related Chlorinated Compounds
CompoundMicroorganismKey Enzyme/Pathway
2,4,5-Trichlorophenoxyacetic acidPseudomonas cepaciaEther bond cleavage
2-ChloroethanolPseudomonas stutzeriChloroethanol dehydrogenase, Chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase
2-ChlorophenolRhodococcus erythropolisNot specified
MecopropAlcaligenes denitrificansDioxygenase

Enzymatic Biotransformation in Soil and Water Systems

The enzymatic processes driving the biotransformation of this compound in soil and water are likely to mirror those observed for other chlorophenoxy compounds. The key enzymatic reaction is the cleavage of the ether linkage, which is often the rate-limiting step in the degradation pathway. In the case of the herbicide mecoprop, crude cell extracts of Alcaligenes denitrificans have demonstrated a degradation sequence analogous to that of 2,4-D, initiated by an NADPH-dependent monooxygenase that transforms the intermediate 4-chloro-2-methylphenol (B52076) to a substituted catechol. kent.ac.uk

Following the initial ether cleavage, the resulting 2-chlorophenol can be further degraded through hydroxylation to form chlorocatechols, which are then susceptible to ring cleavage by dioxygenases. The ethanol moiety, likely released as ethylene glycol, would be readily metabolized through common metabolic pathways.

Advanced Oxidation Processes (AOPs) for Research in Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for the degradation of biorecalcitrant compounds like chlorinated aromatics. researchgate.net

Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO2). researchgate.net Research on the degradation of chlorophenols has shown that AOPs can achieve high levels of mineralization, converting the organic compounds into carbon dioxide, water, and inorganic chloride ions. researchgate.net

The Fenton process, which utilizes hydrogen peroxide and ferrous ions, has been shown to be effective in degrading 2-chlorophenol. The efficiency of AOPs can often be enhanced by the use of UV light (photo-Fenton and photocatalysis), which promotes the generation of hydroxyl radicals. mdpi.com Given the structural similarities, it is highly probable that AOPs would be an effective technology for the remediation of water contaminated with this compound. A two-step process involving a Fenton reaction followed by ozonation has been shown to be effective in removing 2,4-D. nih.gov

Table 2: Application of AOPs for the Degradation of Related Chlorinated Compounds
CompoundAOP MethodKey Findings
ChlorophenolsFenton, Photo-Fenton, Photocatalysis (TiO2), OzonationHigh mineralization rates, effective for biorecalcitrant compounds.
2,4-Dichlorophenoxyacetic acid (2,4-D)Fenton and Ozonation100% removal achieved under optimal conditions.
Chlorophenoxy HerbicidesFenton Pre-treatmentIncreases biodegradability. researchgate.net

Oxidative Degradation by Radical Species (e.g., OH radicals)

The degradation of this compound in the environment is significantly influenced by its reaction with hydroxyl radicals (•OH). These highly reactive species can initiate the breakdown of the molecule, leading to its transformation and eventual mineralization.

For the ethanol moiety, temperature-dependent rate constants for its reaction with •OH radicals have been determined. rsc.org The reaction primarily proceeds via H-atom abstraction from the α-carbon atom. For the 2-chlorophenoxy group, the presence of the chlorine atom and the ether linkage influences the reaction rate. The hydroxyl radical can add to the aromatic ring or abstract a hydrogen atom.

Table 1: Experimentally Determined Rate Constants for the Reaction of OH Radicals with Related Compounds

CompoundRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Technique
Ethanol(3.23 ± 0.29) x 10⁻¹²Relative Rate Method
2-ChlorophenolNot specified in provided search results-
MethaneNot specified in provided search results-

Data for ethanol from a smog chamber study. researchgate.net It is important to note that these are gas-phase rate constants and may differ in aqueous environments.

The degradation mechanism likely involves the formation of various intermediates. Hydroxylation of the aromatic ring and oxidation of the ethanol side chain are expected primary pathways. This can lead to the formation of chlorophenols, aldehydes, and carboxylic acids, which can be further degraded to carbon dioxide and water.

Photocatalytic and Sonochemical Degradation Studies

Advanced oxidation processes such as photocatalysis and sonochemical degradation have been investigated for the removal of halogenated organic compounds, including those structurally similar to this compound.

Photocatalytic Degradation:

Photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which then attack the organic pollutant.

Studies on the photocatalytic degradation of chlorophenols have shown that the process follows pseudo-first-order kinetics. polyu.edu.hk The degradation rate is influenced by factors such as catalyst loading, pH, and the initial concentration of the pollutant. epa.gov The degradation of 2-chlorophenol, a potential intermediate in the degradation of this compound, has been shown to proceed via the formation of hydroxylated intermediates. researchgate.net

Sonochemical Degradation:

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of volatile compounds and the formation of hydroxyl radicals from the sonolysis of water.

The sonochemical degradation of chlorophenols has been reported to follow first-order kinetics. nih.gov The primary degradation mechanism is believed to be the reaction with hydroxyl radicals, although thermal decomposition within the cavitation bubbles can also contribute. nih.govresearchgate.net The presence of radical scavengers has been shown to inhibit the degradation process, confirming the significant role of •OH radicals. nih.gov

Table 2: Summary of Degradation Studies on Related Chlorophenolic Compounds

Degradation MethodCompoundKey Findings
Photocatalysis2,4,6-TrichlorophenolEffective degradation (>95% in 120 min) following pseudo-first-order kinetics. polyu.edu.hk
Sonochemistry2-, 3-, and 4-Chlorophenol (B41353)Degradation follows first-order kinetics, primarily through reaction with OH radicals. nih.gov
Photocatalysis2-ChlorophenolDegradation rate is dependent on various experimental parameters. epa.gov

Environmental Fate and Transport Modeling Research

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties with environmental parameters to simulate its behavior in various compartments such as soil, water, and air.

Persistence and Mobility Assessment in Soil and Water Systems

The persistence and mobility of this compound in the environment are key factors in determining its potential for long-range transport and contamination of soil and water resources.

Persistence:

Persistence is often characterized by the half-life (t½) of a compound in a specific environmental compartment. Biodegradation is a primary route for the elimination of chlorophenoxy herbicides from the environment. who.int The half-life of these compounds in soil can range from a few days to several weeks, depending on soil type, moisture content, and microbial activity. cdc.gov For instance, the biodegradation half-life of 2,4-D in aerobic mineral soil has been reported to be 6.2 days. cdc.gov In aquatic environments, the aerobic aquatic metabolism half-life of 2,4-D was reported to be about 15 days. cdc.gov

Mobility:

The mobility of an organic compound in soil is largely governed by its soil adsorption coefficient (Koc), which describes its tendency to adsorb to soil organic carbon. chemsafetypro.com A low Koc value indicates high mobility, meaning the compound is more likely to leach through the soil profile and potentially contaminate groundwater. chemsafetypro.com Chlorophenoxy herbicides are generally considered to have a marginal potential for leaching to groundwater. who.int The Koc values for 2,4-D have been reported to be in the range of 59 to 117, suggesting low adsorption to soil surfaces. cdc.gov

Table 3: Environmental Fate Parameters of a Structurally Related Compound (2,4-D)

ParameterValueEnvironmental CompartmentReference
Biodegradation Half-life6.2 daysAerobic mineral soil cdc.gov
Aerobic Aquatic Metabolism Half-life~15 daysAquatic environment cdc.gov
Soil Adsorption Coefficient (Koc)59 - 117 L/kgSandy loam, sand, silty clay loam, loam cdc.gov

These values are for the related compound 2,4-Dichlorophenoxyacetic acid and are provided as an estimate of the potential behavior of this compound.

Kinetic Modeling of Environmental Transformation Processes

The degradation of many organic pollutants in the environment, including those initiated by radical species, often follows pseudo-first-order kinetics. epa.gov This means that the rate of degradation is directly proportional to the concentration of the pollutant.

For complex degradation pathways involving multiple intermediates, more sophisticated kinetic models can be developed. These models can account for the formation and subsequent degradation of various byproducts. For example, a kinetic model for the oxidation of 4-chlorophenol by UV/H₂O₂ was developed by grouping degradation products based on their toxicological nature. nih.gov

The development of accurate kinetic models for the environmental transformation of this compound requires experimental data on its degradation rates under various conditions. While specific models for this compound were not found in the reviewed literature, models developed for other chlorophenoxy compounds can provide a framework for future research. nih.gov

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is the cornerstone for isolating 2-(2-Chlorophenoxy)ethanol (B99853) from interfering substances, enabling accurate quantification. The selection of the technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Ultra-High Performance Liquid Chromatography (UHPLC)—depends on the sample matrix, required sensitivity, and available instrumentation.

Reverse-phase HPLC (RP-HPLC) is a well-suited technique for the analysis of this compound. Method development focuses on optimizing the separation of the target analyte from impurities and matrix components.

A typical RP-HPLC method utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. lcms.cz The mobile phase composition is critical for achieving adequate retention and resolution. A common mobile phase involves a gradient or isocratic mixture of acetonitrile (B52724) and water, acidified to ensure good peak shape. lcms.cz For detection using a UV detector, the wavelength is selected based on the chromophore of the molecule. For coupling with mass spectrometry, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. lcms.cz

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile and Water with Formic Acid
Detection UV or Mass Spectrometry (MS)

This interactive table summarizes typical starting conditions for HPLC method development.

Gas chromatography is a powerful alternative for the analysis of semi-volatile compounds like this compound, particularly when coupled with a mass spectrometer (GC-MS). Method development requires careful optimization of injection, separation, and detection parameters.

For GC analysis, a capillary column with a mid-polarity phase, such as a (5%-phenyl)-methylpolysysiloxane (HP-5ms type), is often employed. oup.com The oven temperature program is optimized to ensure separation from other volatile components in the sample. It typically starts at a lower temperature and is ramped up to elute the analyte in a reasonable time with good peak shape. oup.com While direct injection is possible, derivatization, such as silylation, can be employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. nih.gov A Flame Ionization Detector (FID) provides good sensitivity, but a Mass Spectrometer (MS) offers superior specificity and structural information. semanticscholar.org

Table 2: Representative GC Method Parameters for Phenoxyethanol (B1677644) Compounds

ParameterCondition
Column DB-WAX or HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow (e.g., 1.3 mL/min)
Injector Temperature 180-250°C
Oven Program Initial 50-75°C, ramp 10-18°C/min to 250°C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

This interactive table outlines common parameters for developing a GC method for compounds structurally related to this compound.

UHPLC represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm). The principles of method development for UHPLC are analogous to HPLC, but the system is optimized for higher pressures.

The transition from an HPLC to a UHPLC method for this compound can be achieved by using columns with smaller particle sizes, such as 3 µm or less. lcms.cz This allows for the use of higher flow rates without sacrificing separation efficiency, significantly reducing run times. A UHPLC method for a structurally related compound, 2-phenoxyethanol (B1175444), utilized a C18 column with an acetonitrile/water mobile phase, demonstrating the applicability of this technique for rapid and efficient quantification. nih.gov The enhanced resolution of UHPLC is particularly advantageous when analyzing complex matrices where structurally similar impurities may be present.

Mass Spectrometry Detection and Characterization Methods

Mass spectrometry is an indispensable tool for the analysis of this compound, providing high selectivity, sensitivity, and structural information that is often unattainable with other detectors.

Tandem mass spectrometry (MS/MS) is the gold standard for quantitative analysis in complex matrices due to its exceptional selectivity and sensitivity. nih.gov In an MS/MS experiment, a precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and chemical interference. scispace.com

For this compound (molecular weight 172.61 g/mol ), the protonated molecule [M+H]⁺ with an m/z of approximately 173.0 would be selected as the precursor ion in positive ionization mode. Fragmentation would likely occur at the ether bond or involve the loss of the hydroxyethyl (B10761427) group. This allows for the selection of specific and stable product ions for quantification and confirmation. Methods for related phenoxy compounds demonstrate the power of LC-MS/MS for achieving low limits of quantification in biological matrices. researchgate.netrsc.org

Table 3: Theoretical Tandem MS (MRM) Parameters for this compound

ParameterValueDescription
Precursor Ion (Q1) m/z 173.0[C₈H₉ClO₂ + H]⁺
Product Ion 1 (Q3) HypotheticalFor Quantification (e.g., loss of C₂H₄O)
Product Ion 2 (Q3) HypotheticalFor Confirmation (e.g., chlorophenoxy fragment)

This interactive table presents a theoretical framework for developing a targeted MS/MS method.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of an ion, which can be used to determine its elemental composition with high confidence. nih.gov This is a powerful tool for compound identification and structural elucidation, especially when authentic reference standards are unavailable. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can achieve mass accuracies of less than 5 parts per million (ppm). thermofisher.com

For this compound (C₈H₉ClO₂), the theoretical monoisotopic mass of the neutral molecule is 172.02911 Da. An HRMS instrument would measure the mass of the molecular ion with high precision. This accurate mass measurement allows for the calculation of a unique elemental formula, distinguishing the analyte from other co-eluting compounds or matrix interferences that may have the same nominal mass but a different exact mass. thermofisher.com This capability is invaluable for identifying unknown metabolites or degradation products in research applications.

Method Validation Protocols in Analytical Chemistry Research

Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive assessment of various performance characteristics to guarantee reliable and reproducible results. While specific validation data for this compound is not extensively published, data from the closely related and structurally similar compound, 2-(2-chloroethoxy)ethanol (B196239) (CEE), provides a strong surrogate for establishing analytical method validation parameters. nih.govresearchgate.netresearchgate.netnih.gov A gas chromatography (GC) method with direct injection and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method have been validated for CEE and serve as excellent models. nih.govnih.gov

Sensitivity is a critical parameter in analytical method validation, defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of CEE, a potential genotoxic impurity, a highly sensitive LC-MS/MS method has been developed and validated. The LOD and LOQ for CEE were established based on the signal-to-noise ratio.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards across a specified range.

For the LC-MS/MS method for CEE, linearity was established over a concentration range of 0.56 ppm to 7.49 ppm. nih.gov A gas chromatography method for CEE demonstrated linearity over a range of 40-150 µg/ml with a correlation coefficient greater than 0.999.

Interactive Data Table: Sensitivity and Linearity of an LC-MS/MS Method for a Surrogate Compound (CEE)

ParameterValueMethod
Limit of Detection (LOD)0.19 ppmLC-MS/MS
Limit of Quantification (LOQ)0.56 ppmLC-MS/MS
Linearity Range0.56 - 7.49 ppmLC-MS/MS
Correlation Coefficient (r²)> 0.9985LC-MS/MS

Selectivity , or specificity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. For chromatographic methods, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte. In a GC method for CEE, the selectivity was confirmed by injecting a solution containing several related solvents, and good separation was achieved for all components.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. The accuracy of the LC-MS/MS method for CEE was evaluated by determining the recovery of the analyte from a spiked matrix, with recovery values ranging from 93.6% to 99.3%. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The robustness of a GC method for CEE was evaluated by introducing small changes to the chromatographic conditions, and the method was found to be reliable.

Interactive Data Table: Selectivity, Accuracy, and Robustness of Analytical Methods for a Surrogate Compound (CEE)

ParameterFindingMethod
Selectivity No interference from related compounds at the analyte's retention time.GC
Accuracy (% Recovery) 93.6 - 99.3%LC-MS/MS
Robustness Method remains reliable with minor variations in chromatographic conditions.GC

Advanced Sample Preparation Strategies for Diverse Research Samples

The complexity of the sample matrix often necessitates a sample preparation step to remove interferences and concentrate the analyte of interest, such as this compound.

For chlorophenoxy compounds, which share structural similarities with this compound, Solid-Phase Extraction (SPE) is a commonly employed technique. SPE can effectively clean up and preconcentrate these analytes from aqueous samples like human urine. nih.gov

Another widely used and effective sample preparation method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This technique is particularly useful for the analysis of pesticide residues, including chlorinated compounds, in food matrices. food-safety.com The QuEChERS method involves an extraction with a solvent, followed by a cleanup step to remove interfering matrix components. food-safety.com

For soil and other solid samples, common extraction techniques include Soxhlet extraction and ultrasonic extraction . These methods use organic solvents to extract the analytes from the solid matrix.

The choice of the appropriate sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the analytical instrument being used.

Applications in Materials Science and Specialty Chemicals Research

Role as a Monomer or Intermediate in Polymer Chemistry Research

In polymer chemistry, 2-(2-Chlorophenoxy)ethanol (B99853) serves as a versatile monomer or synthetic intermediate. Its utility stems from its bifunctional nature, allowing it to be integrated into polymer chains and subsequently modified.

The primary alcohol (-OH) group is a reactive site for various polymerization reactions. It can act as an initiator for ring-opening polymerization of cyclic esters or ethers, or it can be converted into other functional groups, such as an acrylate or methacrylate, to participate in free-radical polymerization. Most commonly, it reacts with compounds like isocyanates to form urethanes or with acid chlorides and anhydrides to form polyesters.

The 2-chlorophenoxy group typically acts as a pendant moiety on the polymer backbone. This group modifies the physical and chemical properties of the resulting polymer. The presence of the chlorine atom and the aromatic ring can enhance properties such as:

Flame Retardancy: Chlorine-containing compounds can act as flame retardants.

Refractive Index: The aromatic ring increases the refractive index of the polymer, a desirable property for optical applications.

Thermal Stability: The rigid aromatic structure can increase the glass transition temperature (Tg) of the polymer.

Chemical Resistance: The chlorinated phenyl group can improve the polymer's resistance to certain chemicals.

As a synthetic intermediate, this compound can be used to create more complex monomers prior to polymerization. For instance, the hydroxyl group can be used as a handle to attach other functional units before the final polymerization step.

Table 1: Functional Groups of this compound and Their Role in Polymerization

Functional Group Role in Polymerization Potential Polymer Type Property Contribution
Hydroxyl (-OH) Monomer reactive site; initiator Polyesters, Polyurethanes, Polyethers Forms the polymer backbone through ester, urethane, or ether linkages.
2-Chlorophenoxy Pendant (side) group Modified Polyesters, etc. Enhances thermal stability, flame retardancy, and refractive index.
Ether (-O-) Linkage within monomer N/A Provides flexibility to the monomer structure and influences polymer solubility.

Utilization in the Synthesis of Functional Organic Materials

The synthesis of functional organic materials often relies on "building block" molecules that can be systematically assembled into larger, more complex structures with specific properties. This compound is a valuable building block for creating materials such as dyes, liquid crystals, and other specialty organic compounds.

The reactivity of the hydroxyl group allows for its conversion into a wide range of other functionalities. Through esterification or etherification, molecules with photosensitive, electro-optical, or biological activity can be attached. For example, coupling with chromophoric acids can lead to the formation of functional dyes. A relative, 2-(2',4'-diaminophenoxy)ethanol, has been investigated as a hair-dye ingredient, highlighting the utility of the phenoxyethanol (B1677644) scaffold in dye chemistry. nih.gov

Table 2: Potential Functional Materials Derived from this compound

Material Class Synthetic Strategy Role of this compound Potential Application
Functional Dyes Esterification or etherification with a chromophore. Forms the core scaffold, with the chloro-group modifying solubility and color. Textile dyeing, printing inks, research chemicals. uctm.eduresearchgate.net
Liquid Crystals Attachment of a long alkyl chain and another aromatic unit. Serves as a central rigid core (mesogen). researchgate.netnih.gov Display technologies, optical sensors.
Pharmaceutical Intermediates Multi-step synthesis involving modification of the hydroxyl and/or aromatic ring. Acts as a starting material for more complex bioactive molecules. Drug discovery and development.

Development of Novel Reagents and Catalysts Utilizing the Chlorophenoxyethanol Scaffold

The development of novel reagents and catalysts often involves the design of organic ligands that can coordinate to a metal center, thereby controlling its reactivity and selectivity. The this compound scaffold offers several possibilities for creating such molecules.

The oxygen atoms of the ether and alcohol groups can act as Lewis basic sites to coordinate with metal centers. More advanced ligands could be synthesized by further modifying the structure. For instance, the aromatic ring could undergo functionalization to introduce phosphine (B1218219) or amine groups, which are common coordinating groups in organometallic catalysis. libretexts.org Such a ligand would be a bidentate or tridentate ligand, where the chlorophenoxyethanol backbone provides a specific steric and electronic environment around the metal. This controlled environment is crucial for directing the outcome of catalytic reactions. nsf.gov

The compound can also be modified to act as a specialized organic reagent. For example, conversion of the hydroxyl group to a tosylate or mesylate would transform the molecule into an alkylating agent. This reagent could be used to introduce the 2-(2-chlorophenoxy)ethyl group into other molecules, a common strategy in the synthesis of complex organic targets. This "building block" approach is fundamental to modern organic synthesis. ub.edu

Table 3: Hypothetical Reagents and Catalysts Based on the Chlorophenoxyethanol Scaffold

Derivative Type Proposed Modification Mechanism of Action Potential Use
Alkylating Reagent Convert -OH to a good leaving group (e.g., -OTs, -OMs). Nucleophilic substitution by a substrate onto the ethyl group. Introduction of the 2-(2-chlorophenoxy)ethyl moiety in organic synthesis.
Bidentate Ligand Functionalize the phenyl ring with a coordinating group (e.g., -PPh2). The phosphine and ether oxygen coordinate to a transition metal. Homogeneous catalysis (e.g., cross-coupling, hydrogenation). bdu.ac.in
Chiral Auxiliary Resolution of enantiomers or asymmetric synthesis. If synthesized in a chiral form, it could direct the stereochemical outcome of a reaction. Asymmetric synthesis.

Q & A

Q. How can researchers address inconsistencies in toxicity profiles across studies?

  • Standardization :
  • Use OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) to harmonize LD₅₀ measurements (reported range: 150–200 mg/kg in rats).
  • Control for impurities (e.g., residual 2-chloroethanol) via GC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.